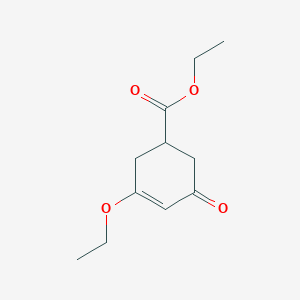
Ethyl 3-ethoxy-5-oxocyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-ethoxy-5-oxocyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C11H16O4. It is a derivative of cyclohexene, featuring an ethoxy group and a carboxylate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-ethoxy-5-oxocyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ethyl vinyl ether in the presence of a base, followed by cyclization and esterification. The reaction conditions typically include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran
Temperature: Room temperature to reflux
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated control systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethoxy-5-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ethyl 3-ethoxy-5-oxocyclohexane-1-carboxylate.
Reduction: Formation of ethyl 3-ethoxy-5-hydroxycyclohex-3-ene-1-carboxylate.
Substitution: Formation of various substituted cyclohexene derivatives.
Scientific Research Applications
Ethyl 3-ethoxy-5-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-ethoxy-5-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit enzymes involved in the biosynthesis of fatty acids or nucleotides, leading to altered cellular functions.
Comparison with Similar Compounds
Ethyl 3-ethoxy-5-oxocyclohex-3-ene-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-hydroxy-5-oxocyclohex-3-ene-1-carboxylate: Differing by the presence of a hydroxy group instead of an ethoxy group.
Ethyl 3-ethoxy-5-oxocyclohexane-1-carboxylate: Differing by the saturation of the cyclohexene ring.
Ethyl 3-ethoxy-5-hydroxycyclohex-3-ene-1-carboxylate: Differing by the presence of a hydroxy group in addition to the ethoxy group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
63723-94-4 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
ethyl 3-ethoxy-5-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C11H16O4/c1-3-14-10-6-8(5-9(12)7-10)11(13)15-4-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
DNAAKHWXTGLLGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)CC(C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















